molecular formula C17H13FN4OS B287412 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287412
M. Wt: 340.4 g/mol
InChI Key: LCJPWCLQQHDEEZ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with thiocarbonyl compounds, followed by cyclization with triazole derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles, such as:

Uniqueness

What sets 3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which can lead to unique pharmacological properties. For example, the presence of the fluorophenoxy group may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-11-3-2-4-12(9-11)16-21-22-15(19-20-17(22)24-16)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3

InChI Key

LCJPWCLQQHDEEZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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